Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate typically involves the reaction of 4-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate involves its interaction with molecular targets such as enzymes and receptors. For instance, as a reversible inhibitor of monoamine oxidase A (MAO-A), it prevents the breakdown of monoamine neurotransmitters, thereby increasing their levels in the brain and exerting antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate can be compared with other similar compounds, such as:
Moclobemide: Another MAO-A inhibitor with similar antidepressant properties.
Reboxetine: A norepinephrine reuptake inhibitor used as an antidepressant.
Viloxazine: A norepinephrine reuptake inhibitor with additional effects on serotonin receptors.
These compounds share some pharmacological properties but differ in their specific mechanisms of action and therapeutic applications .
Properties
IUPAC Name |
ethyl 4-[4-(morpholin-4-ylmethyl)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-22-17(20)8-7-16(19)15-5-3-14(4-6-15)13-18-9-11-21-12-10-18/h3-6H,2,7-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADRPDFWARPUQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642666 |
Source
|
Record name | Ethyl 4-{4-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-81-5 |
Source
|
Record name | Ethyl 4-{4-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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